ethyl 2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include ethyl chloroformate and various amines.
Introduction of the Thioxo Group: The thioxo group is introduced through a reaction with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, especially at the aromatic ring, using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-3-(2-methylphenyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Ethyl 2-methyl-3-(2-methylphenyl)-4-hydroxy-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Uniqueness
Ethyl 2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C21H22N2O3S/c1-4-25-19(24)17-18-14-10-6-8-12-16(14)26-21(17,3)23(20(27)22-18)15-11-7-5-9-13(15)2/h5-12,17-18H,4H2,1-3H3,(H,22,27) |
InChI Key |
XLBXVFNMJVGBKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4C)C |
Origin of Product |
United States |
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